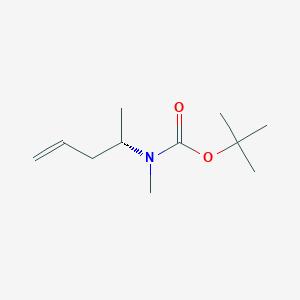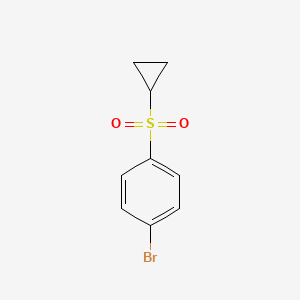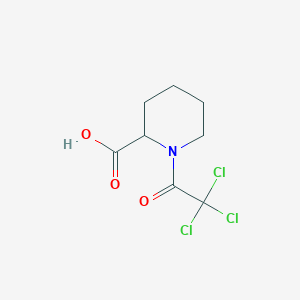
1-(2,2,2-トリクロロアセチル)-2-ピペリジンカルボン酸
概要
説明
1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid is a chemical compound with the molecular formula C8H10Cl3NO3 It is characterized by the presence of a trichloroacetyl group attached to a piperidine ring, which is further connected to a carboxylic acid group
科学的研究の応用
1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein precipitation and stabilization.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
作用機序
Target of Action
The primary target of 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid is proteins . The compound interacts with proteins, leading to changes in their structure and function .
Mode of Action
1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid interacts with proteins, inducing a state of precipitation . This precipitation is due to the three chloro groups in the molecule . The compound’s interaction with proteins leads to a partially structured state, similar to the ‘A state’ in 3% w/v trichloroacetate .
Biochemical Pathways
The biochemical pathways affected by 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid are related to protein folding . The compound’s interaction with proteins disrupts their normal folding pathways, leading to the formation of a partially structured state .
Result of Action
The primary result of the action of 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid is the precipitation of proteins . This precipitation disrupts the normal structure and function of proteins, potentially leading to changes in cellular processes.
Action Environment
The action of 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid is influenced by the environment in which it is present. For example, the compound’s ability to precipitate proteins is observed to be U-shaped, suggesting that it is influenced by factors such as pH and the presence of other molecules .
生化学分析
Biochemical Properties
1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid plays a significant role in biochemical reactions, particularly in protein precipitation. The compound interacts with proteins, leading to their precipitation through the formation of a stable, partially structured intermediate state . This interaction is primarily driven by the trichloroacetyl group’s ability to induce conformational changes in proteins, resulting in their aggregation and precipitation . The compound’s interaction with proteins is reversible, allowing for the redissolution of precipitated proteins under specific conditions .
Cellular Effects
1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid has notable effects on various cell types and cellular processes. It influences cell function by altering protein structures and interactions, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to induce protein precipitation can disrupt normal cellular functions, leading to changes in cell behavior and viability . Additionally, its effects on protein conformation can influence the stability and activity of key cellular proteins .
Molecular Mechanism
The molecular mechanism of 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid involves its interaction with proteins, leading to the formation of a partially structured intermediate state . This state is characterized by the disruption of stabilizing interactions within the protein, resulting in its aggregation and precipitation . The compound’s trichloroacetyl group plays a crucial role in this process, as it induces conformational changes that promote protein-protein interactions and aggregation . These interactions are reversible, allowing for the redissolution of precipitated proteins under specific conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound can induce protein precipitation within a short period, but the stability of the precipitated proteins and the reversibility of the process can vary depending on the experimental conditions . Long-term exposure to the compound may lead to sustained changes in cellular function and protein stability .
Dosage Effects in Animal Models
The effects of 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid can vary with different dosages in animal models. At lower doses, the compound may induce mild protein precipitation and minimal cellular disruption . At higher doses, the compound can cause significant protein aggregation, leading to adverse effects on cellular function and viability . Threshold effects have been observed, where a certain dosage level is required to induce noticeable changes in protein precipitation and cellular behavior . Toxic effects at high doses may include cellular damage and impaired organ function .
Metabolic Pathways
1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid is involved in specific metabolic pathways, particularly those related to protein metabolism . The compound interacts with enzymes and cofactors that regulate protein folding and stability, influencing metabolic flux and metabolite levels . Its ability to induce protein precipitation can affect the overall metabolic balance within cells, leading to changes in the levels of key metabolites and intermediates .
Transport and Distribution
Within cells and tissues, 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is also affected by its ability to induce protein precipitation, which can lead to localized aggregation of proteins and altered cellular distribution patterns .
Subcellular Localization
The subcellular localization of 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid is influenced by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The compound’s ability to induce protein precipitation can also impact its subcellular localization, leading to the formation of protein aggregates in specific cellular regions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid typically involves the reaction of piperidine with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Piperidine+Trichloroacetyl chloride→1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
類似化合物との比較
Trichloroacetic acid: Similar in structure but lacks the piperidine ring.
Trichloroacetyl chloride: Used as a reagent in the synthesis of 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid.
Piperidine-2-carboxylic acid: Similar in structure but lacks the trichloroacetyl group.
Uniqueness: 1-(2,2,2-Trichloroacetyl)-2-piperidine-carboxylic acid is unique due to the presence of both the trichloroacetyl and piperidine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various applications, particularly in the fields of chemistry and biology.
特性
IUPAC Name |
1-(2,2,2-trichloroacetyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO3/c9-8(10,11)7(15)12-4-2-1-3-5(12)6(13)14/h5H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPUEXMRFGBXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


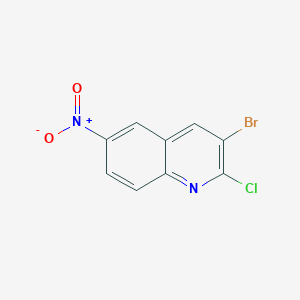
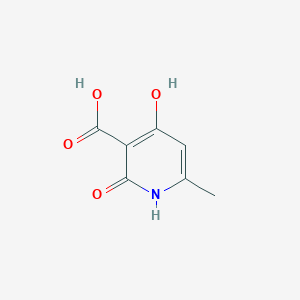
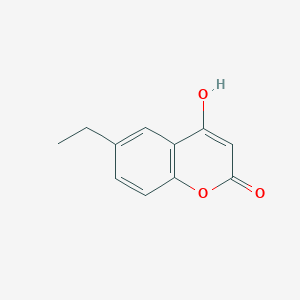
![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)
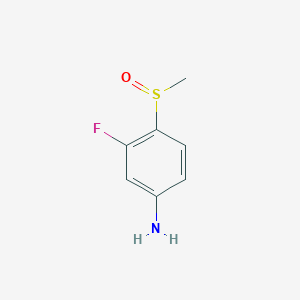
![(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B1441550.png)
![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)
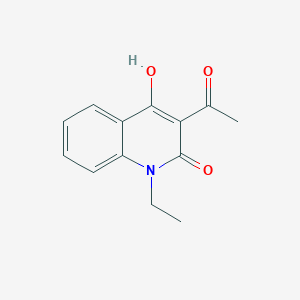
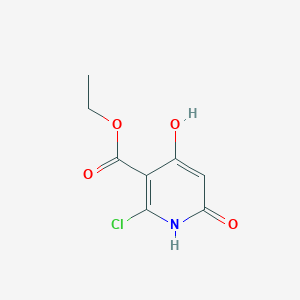

![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1441555.png)
